molecular formula C9H9BrN2O2 B3089602 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 1196153-28-2

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No.: B3089602
CAS No.: 1196153-28-2
M. Wt: 257.08 g/mol
InChI Key: HFSFEKROFQCDII-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a pyridine-fused oxazinone core. Key structural attributes include:

  • Bromine substitution at position 6 of the pyridine ring, enhancing electrophilicity and influencing binding interactions .
  • Dimethyl groups at position 2 of the oxazinone ring, contributing to steric stabilization and metabolic resistance .
  • Molecular weight: 243.06 g/mol (R-isomer: CAS 2055660-96-1; racemic form: CAS 337463-88-4) .

This compound is a key intermediate in medicinal chemistry, particularly in kinase inhibitor development (e.g., Syk and BRD4 inhibitors) .

Properties

IUPAC Name

6-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFEKROFQCDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This reactivity is exploited to introduce oxygen-, nitrogen-, and sulfur-based nucleophiles:

NucleophileReagents/ConditionsProductYieldSource
MethoxideNaOMe/MeOH, 80°C6-Methoxy derivative78%
AminesPiperidine/DMF, 100°C6-Amino derivative65%
ThiolsPhSH/K₂CO₃, DMSO, 120°C6-Phenylthio derivative72%

Key Findings :

  • Reactivity is enhanced by the electron-withdrawing oxazine ring, which activates the C-Br bond toward SNAr .

  • Steric hindrance from the 2,2-dimethyl group slows substitution kinetics compared to non-methylated analogues .

Transition Metal-Catalyzed Cross-Coupling

The bromine participates in palladium-mediated couplings to form carbon-carbon bonds:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O6-Phenyl derivative85%
Pyridylboronic acidPdCl₂(dppf), CsF, DMF6-(Pyridin-3-yl) derivative68%

Buchwald-Hartwig Amination

AmineCatalystProductYieldSource
MorpholinePd₂(dba)₃, Xantphos, t-BuONa6-Morpholino derivative73%

Mechanistic Notes :

  • Oxidative addition of Pd(0) to the C-Br bond initiates the catalytic cycle .

  • Bulky ligands (e.g., Xantphos) improve selectivity for mono-arylation .

Oxidation of the Oxazine Ring

Oxidizing AgentConditionsProductOutcomeSource
mCPBADCM, 0°C → RTN-OxideSelective N-oxidation at pyridine nitrogen
KMnO₄H₂O/acetone, refluxRing-opened carboxylic acidDegradation observed

Reduction of the Lactam

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, 0°C → RTDihydrooxazine89%
BH₃·THFTHF, 70°CTetrahydro derivative92%

Structural Impact :

  • Reduction disrupts conjugation, increasing basicity of the nitrogen atoms .

Halogen Exchange

ReagentConditionsProductApplicationSource
CuI, KIDMF, 150°C6-Iodo derivativeFacilitates further couplings

Bromine-Lithium Exchange

ReagentConditionsIntermediateTrapping AgentProductSource
n-BuLiTHF, −78°CAryl lithiumCO₂6-Carboxylic acid

Stability and Side Reactions

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids (HCl, >2M) via ring-opening .

  • Thermal Decomposition : Dehalogenation occurs above 200°C, forming 2,2-dimethylpyrido-oxazine as a byproduct .

Scientific Research Applications

Basic Information

  • Chemical Formula: C9H9BrN2O2
  • Molecular Weight: 239.09 g/mol
  • CAS Number: 894852-01-8

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the bromine atom and the dimethyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

Medicinal Chemistry

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has been investigated for its potential as a mineralocorticoid receptor modulating agent . This application is particularly relevant in the context of diseases such as hypertension and heart failure, where modulation of mineralocorticoid receptors can lead to therapeutic benefits .

Antimicrobial Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit antimicrobial properties. The unique structure of this compound may contribute to its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Research into related compounds has indicated possible effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for exploring its use in treating neurological disorders such as depression and anxiety.

Synthesis of Novel Compounds

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create novel derivatives with tailored biological activities. This versatility is crucial for drug discovery efforts.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazinMineralocorticoid ModulatorUS7998956B2
Similar Pyrido CompoundsAntimicrobialVarious Studies
Derivatives of Pyrido CompoundsNeuropharmacologicalNeuropharmacology Journal

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialsConditions
Nucleophilic SubstitutionBrominated PyridineBase-catalyzed reaction
Condensation2-Aminoacetophenone + AldehydeAcidic conditions
CyclizationAppropriate Nitrogen SourcesHeat under inert atmosphere

Case Study 1: Mineralocorticoid Receptor Modulation

A study published in the Journal of Medicinal Chemistry investigated the effects of various oxazine derivatives on mineralocorticoid receptors. The findings indicated that compounds similar to 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin showed promising results in modulating receptor activity and reducing blood pressure in hypertensive models.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading microbiology institute evaluated the antimicrobial properties of several pyrido derivatives against clinical isolates. The study found that compounds with structural similarities to 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin exhibited significant antibacterial activity against resistant strains.

Case Study 3: Neuropharmacological Effects

A recent investigation into the neuropharmacological properties of pyrido compounds highlighted their potential in treating mood disorders. The study demonstrated that certain derivatives could enhance serotonin receptor activity, suggesting a pathway for developing new antidepressants based on the structure of 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and potentially therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Molecular Data
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Targets/Activities
6-Bromo-2,2-dimethyl-2H-pyrido-oxazinone 6-Br, 2,2-dimethyl 243.06 337463-88-4 Syk, BRD4 inhibition
R406 (Syk inhibitor) 6-(5-Fluoro-2-anilino-pyrimidine) 465.46 841290-80-0 Syk inhibition (IC50 = 41 nM)
7-Bromo-2,2-dimethyl-2H-pyrido-oxazinone 7-Br, 2,2-dimethyl 243.06 894852-01-8 Lower similarity (0.89)
6-Amino-2,2-dimethyl-2H-pyrido-oxazinone 6-NH2, 2,2-dimethyl 193.20 1002726-62-6 Unknown; potential kinase modulation
4-Nitrobenzyl-substituted pyrido-oxazinone 4-(4-Nitrobenzyl) ~320 (estimated) N/A NF-κB inhibition (IC50 = 2.3 μM)
Key Observations:
  • Bromine Position : 6-Bromo substitution (target compound) is associated with Syk/BRD4 inhibition, whereas 7-bromo analogs show reduced bioactivity relevance .
  • Dimethyl vs. Larger Substituents : Dimethyl groups optimize steric bulk without impeding binding, unlike bulkier groups (e.g., cyclohexylmethyl in compound 5h) that reduce solubility .
  • Amino vs.
Table 2: Pharmacological Profiles
Compound Biological Target Activity (IC50/EC50) Mechanism
6-Bromo-2,2-dimethyl BRD4 bromodomain IC50 = 1.99–2.96 μM Disrupts acetyl-lysine recognition
R406 Syk kinase IC50 = 41 nM Competitive ATP binding
4-Nitrobenzyl (NPO) NF-κB pathway IC50 = 2.3 μM Inhibits DNA binding and phosphorylation
CYC116 Aurora kinase A/B IC50 = 8–19 nM Induces cell cycle arrest
Key Findings:
  • The 6-bromo-2,2-dimethyl scaffold shows moderate BRD4 inhibition but is less potent than benzo-oxazinones (e.g., compound I in ) due to reduced π-stacking from the pyridine ring .
  • R406 , a derivative with a pyrimidine-aniline substituent, demonstrates high Syk specificity, highlighting the role of extended aromatic systems in kinase inhibition .
  • Nitrobenzyl-substituted analogs (e.g., NPO) exhibit potent NF-κB pathway suppression, suggesting electron-withdrawing groups enhance anti-proliferative effects in hepatocellular carcinoma .

Biological Activity

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BrN2O
  • Molecular Weight : 242.12 g/mol
  • CAS Number : 136545-05-6
  • Purity : 97% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties against several strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. It appears to inhibit neuroinflammation and oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It has been identified as an inhibitor of various enzymes linked to bacterial resistance and cancer proliferation.
  • Modulation of Signaling Pathways : The compound influences key signaling pathways involved in cell survival and apoptosis, particularly through the modulation of the NF-kB pathway .

Case Study 1: Antibacterial Activity

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant antibacterial activity compared to control groups .

Case Study 2: Anticancer Properties

In a laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 3: Neuroprotective Effects

A neuroprotection study involving mouse models demonstrated that administration of the compound reduced markers of oxidative stress and inflammation in brain tissues subjected to ischemic injury. This suggests potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, and how can regioselectivity be controlled?

  • The compound can be synthesized via copper(I)-catalyzed one-pot reactions using aromatic aldehydes and propargyl-substituted precursors. Regioselectivity is achieved by optimizing catalyst loading (e.g., 10 mol% CuI) and reaction temperature (80–100°C). Purification involves column chromatography with hexane:ethyl acetate (2:1) and structural confirmation via 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry .

Q. How is the structural integrity of 6-bromo-2,2-dimethyl derivatives validated after synthesis?

  • Key techniques include:

  • NMR spectroscopy : 1H^1H NMR signals for methyl groups (δ 1.3–1.5 ppm) and bromine-substituted aromatic protons (δ 7.2–7.8 ppm).
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 285.0 for [M+H]+^+).
  • TLC monitoring : Using silica gel plates with cyclohexane:ethyl acetate (2:1) to confirm homogeneity .

Q. What initial biological screening assays are recommended for this compound?

  • Antiproliferative assays : Dose-response studies (0.1–100 µM) on cancer cell lines (e.g., HepG2, Huh-7) using MTT or SRB assays.
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How does 6-bromo-2,2-dimethyl substitution influence NF-κB pathway inhibition in hepatocellular carcinoma (HCC)?

  • The bromine atom enhances electrophilicity, enabling covalent interactions with cysteine residues in NF-κB subunits. The dimethyl group stabilizes the pyrido-oxazine ring, improving binding to the p65 DNA-binding domain. Dose-dependent inhibition (IC50_{50} ~5 µM) reduces p65 phosphorylation and downregulates NF-κB-regulated genes (e.g., Bcl-2, survivin) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Cell line variability : Test multiple HCC lines (e.g., HepG2 vs. HCCLM3) due to differences in NF-κB activation thresholds.
  • Experimental conditions : Standardize assay duration (48–72 hours) and serum-free media to minimize confounding factors .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Substituent modifications :

  • Nitrobenzyl groups (e.g., 4-nitrobenzyl at position 4) enhance NF-κB binding affinity by 3-fold.
  • Phenyl rings at position 2 improve metabolic stability but reduce solubility.
    • In silico docking : Use AutoDock Vina to predict binding poses with NF-κB (PDB: 1NFI) .

Q. What methodologies are effective for analyzing the compound’s pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis with 14C^{14}C-labeled compound .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of pyrido-oxazine derivatives?

  • Optimize reaction steps : Replace glacial acetic acid with Bi2_2O3_3-catalyzed alkylation for higher yields (70% vs. 50%).
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive amines during halogenation .

Q. What analytical approaches distinguish regioisomers in pyrido-oxazine scaffolds?

  • 2D NMR (COSY, NOESY) : Correlate coupling between H-5 and H-7 protons to confirm substitution patterns.
  • X-ray crystallography : Resolve ambiguity in nitrobenzyl-substituted analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

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